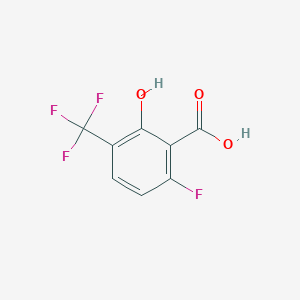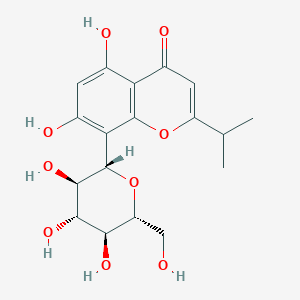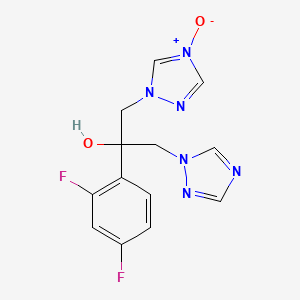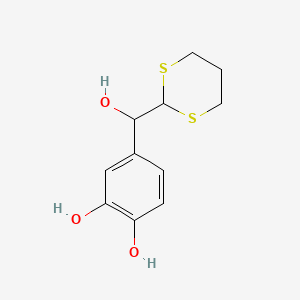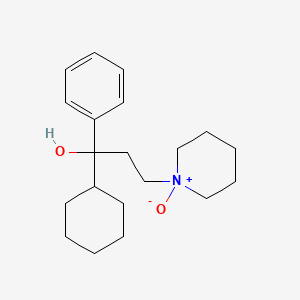
Trihexyphenidyl N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexyphenidyl N-Oxide is a derivative of trihexyphenidyl, a synthetic anticholinergic drug primarily used to treat Parkinson’s disease and control extrapyramidal side effects of neuroleptics . This compound is formed through the oxidation of trihexyphenidyl and has been studied for its pharmacokinetic properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trihexyphenidyl N-Oxide can be synthesized through the oxidation of trihexyphenidyl using various oxidizing agents. Common reagents include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP) . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite (TS-1) . The reaction can be carried out in solvents like methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods allow for the production of this compound in high yields and with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Trihexyphenidyl N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other derivatives.
Reduction: Reduction reactions can revert this compound back to trihexyphenidyl.
Substitution: N-Oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation states of trihexyphenidyl derivatives.
Reduction: Trihexyphenidyl.
Substitution: Substituted trihexyphenidyl derivatives.
Aplicaciones Científicas De Investigación
Trihexyphenidyl N-Oxide has been studied for its pharmacokinetic properties and potential therapeutic applications. It has been used in radioimmunoassays to quantify trihexyphenidyl levels in human plasma .
Mecanismo De Acción
The mechanism of action of trihexyphenidyl N-Oxide is similar to that of trihexyphenidyl. It acts as a muscarinic antagonist, inhibiting the parasympathetic nervous system . This results in the relaxation of smooth muscles, reduction of salivary gland activity, and mydriasis (dilation of the pupils) . The exact molecular targets and pathways involved include muscarinic acetylcholine receptors .
Comparación Con Compuestos Similares
Similar Compounds
Trihexyphenidyl: The parent compound, used for similar therapeutic purposes.
Benztropine: Another anticholinergic drug used to treat Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used to treat Parkinson’s disease.
Uniqueness
Trihexyphenidyl N-Oxide is unique due to its specific oxidation state and potential for different pharmacokinetic properties compared to its parent compound . Its formation and stability can provide insights into the metabolism and action of trihexyphenidyl .
Propiedades
Número CAS |
161564-79-0 |
|---|---|
Fórmula molecular |
C20H31NO2 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-oxidopiperidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21(23)15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 |
Clave InChI |
KXFSYXHEVRSHAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CC[N+]2(CCCCC2)[O-])(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


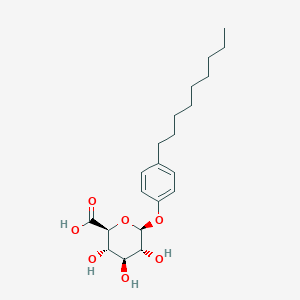
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
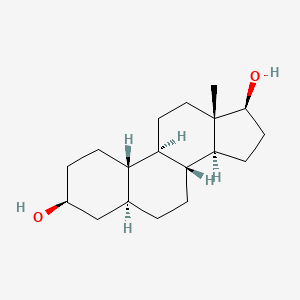
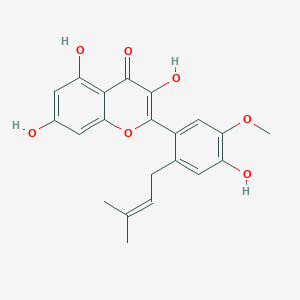
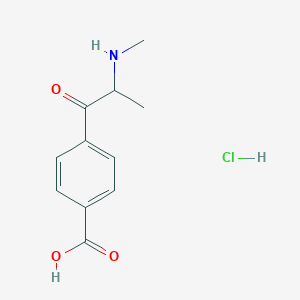
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
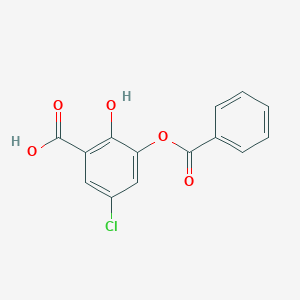
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)
